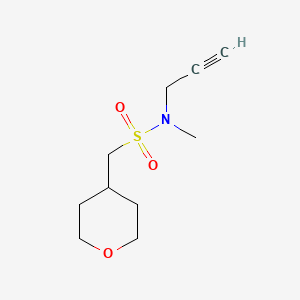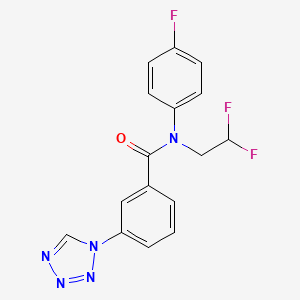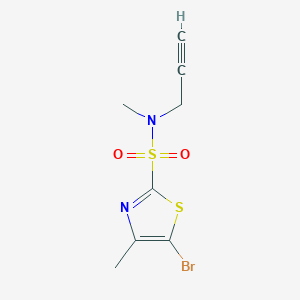
3-(methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PMSF, which is an abbreviation for its chemical name. PMSF is widely used in biochemical and physiological research due to its unique properties.
作用机制
PMSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. The binding of PMSF to the enzyme prevents the substrate from binding to the active site, thereby inhibiting the enzymatic activity. PMSF is a strong inhibitor of serine proteases and has a high degree of specificity towards these enzymes.
Biochemical and Physiological Effects:
PMSF has several biochemical and physiological effects. It is a potent inhibitor of serine proteases and can inhibit the activity of various enzymes involved in physiological processes. PMSF is also used to protect proteins from degradation during purification and storage. It is commonly used in the purification of enzymes, membrane proteins, and nucleic acids.
实验室实验的优点和局限性
PMSF has several advantages for lab experiments. It is a potent inhibitor of serine proteases and has a high degree of specificity towards these enzymes. PMSF is also readily available and cost-effective, which makes it an ideal choice for scientific research. However, PMSF has some limitations as well. It is not effective against all serine proteases, and its inhibitory activity can be affected by the pH and temperature of the reaction.
未来方向
There are several future directions for the use of PMSF in scientific research. One potential application is in the study of protein-protein interactions. PMSF can be used to inhibit the activity of proteases that cleave proteins during interaction studies. Another potential application is in drug discovery. PMSF can be used to identify potential drug targets by inhibiting the activity of serine proteases involved in disease processes. Additionally, PMSF can be used in the development of biosensors for the detection of proteases in biological samples.
Conclusion:
In conclusion, 3-(Methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide, commonly known as PMSF, is a potent inhibitor of serine proteases. It is widely used in scientific research for its unique properties. PMSF has several advantages for lab experiments, including its specificity towards serine proteases and its cost-effectiveness. However, it also has some limitations, including its pH and temperature sensitivity. There are several future directions for the use of PMSF in scientific research, including the study of protein-protein interactions and drug discovery.
合成方法
The synthesis of PMSF involves the reaction of N-methyl-N-(2-pyrimidinyl) sulfanilamide with paraformaldehyde in the presence of an acid catalyst. The reaction yields PMSF in high purity and yield. The synthesis method is relatively simple and cost-effective, which makes PMSF readily available for scientific research.
科学研究应用
PMSF is widely used in scientific research as a serine protease inhibitor. It is used to inhibit the activity of serine proteases, which are enzymes that play a crucial role in various physiological processes. PMSF is also used to protect proteins from degradation during purification and storage. It is commonly used in the purification of enzymes, membrane proteins, and nucleic acids.
属性
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16(13-14-7-4-8-15-13)20(17,18)12-6-3-5-11(9-12)10-19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMGUYQZFHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)S(=O)(=O)C2=CC=CC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)

![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)

![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)

![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
